N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a 2,4,6-trimethylbenzene sulfonamide moiety at the 7-position. Its molecular formula is C₃₂H₃₀FN₃O₄S₂ (molecular weight: 627.72 g/mol).
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S2/c1-16-13-17(2)24(18(3)14-16)32(28,29)26-21-9-6-19-5-4-12-27(23(19)15-21)33(30,31)22-10-7-20(25)8-11-22/h6-11,13-15,26H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPQQMYTNIRIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and oxidizing agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:
Structural and Functional Analysis
Positional Isomerism (Target vs. Analog 1): The target compound and Analog 1 differ in the sulfonamide substitution position (7-yl vs. 6-yl). For example, a 7-yl substitution may allow better π-π stacking with aromatic residues in enzyme active sites compared to 6-yl .
Substituent Effects (Target vs. Analog 2): Analog 2 features a trifluoroacetyl group and cyclopropylethyl chain, which enhance metabolic stability and lipophilicity compared to the target compound's trimethylbenzene sulfonamide.
Backbone Modifications (Target vs. Analog 3) :
Analog 3 replaces the 4-fluorobenzenesulfonyl group with a benzoyl moiety, reducing molecular weight (410.5 vs. 627.72 g/mol) and complexity. The absence of a second sulfonamide group in Analog 3 may limit its ability to act as a bidentate ligand in enzyme inhibition .
Heterocyclic Diversity (Target vs. Analog 4): Analog 4 incorporates an oxazole ring and nitrophenyl group, enabling diverse non-covalent interactions (e.g., hydrogen bonding via nitro groups). Its crystal structure reveals a hydrogen-bonded network (O—H⋯O and N—H⋯O), which could stabilize its conformation in biological environments .
Research Implications
Comparative studies with Analog 1 (positional isomer) and Analog 2 (trifluoroacetyl analog) could elucidate structure-activity relationships for enzyme inhibition or pharmacokinetic properties.
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C19H22FNO4S
- Molecular Weight : 373.45 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Carbonic Anhydrase : Similar sulfonamide derivatives have shown to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues. This inhibition can affect various physiological processes including neurotransmission and metabolic pathways .
- Modulation of Neurotransmitter Release : Studies indicate that compounds with similar structures can modulate the release of neurotransmitters such as dopamine and glutamate. This modulation is essential in the context of neuroplasticity and behavioral responses .
- Antioxidant Activity : Some sulfonamide derivatives exhibit antioxidant properties, contributing to their neuroprotective effects by reducing oxidative stress in neuronal tissues .
Efficacy in Animal Models
Recent studies have explored the efficacy of this compound in various animal models:
Case Studies
- Nicotine Sensitization : The compound significantly reduced nicotine-induced behavioral sensitization in mice across all tested doses (20 mg/kg to 60 mg/kg). The study highlighted its potential for treating addiction-related disorders by modulating dopaminergic activity .
- Cognitive Enhancement : In a rat model of Alzheimer’s disease, administration of the compound resulted in improved memory performance on cognitive tests and a reduction in neuroinflammatory markers .
- Mood Disorders : In another study focusing on mood disorders, the compound demonstrated antidepressant-like effects by increasing serotonin levels and improving overall behavior scores in mice subjected to stress tests .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide?
- Methodology : The synthesis typically involves a multi-step approach:
Core Preparation : React 1,2,3,4-tetrahydroquinolin-7-amine with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base at room temperature .
Sulfonamide Formation : Introduce 2,4,6-trimethylbenzene-1-sulfonyl chloride to the intermediate under reflux conditions in DCM.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield the final compound.
- Key Data : Yields range from 45–65% depending on reaction scale and purity requirements .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : and NMR (DMSO-d6) confirm sulfonamide linkage (δ 10.2–10.8 ppm for NH) and aromatic substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 488.12) .
- X-ray Crystallography : Used to resolve stereochemical ambiguities in the tetrahydroquinoline core .
Advanced Research Questions
Q. What strategies resolve contradictory data on the compound’s biological activity across studies?
- Case Example : Conflicting reports on anti-inflammatory vs. anticancer activity may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. RAW 264.7 macrophages) or concentrations (IC ranges: 2–15 µM) .
- Target Selectivity : Molecular docking studies suggest dual inhibition of COX-2 and tubulin polymerization, necessitating orthogonal assays (e.g., ELISA for COX-2 vs. microtubule destabilization assays) .
- Resolution Protocol : Validate activity using standardized panels (e.g., NCI-60 screening) and cross-reference with structural analogs (Table 1) .
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?
- Mechanistic Insight :
- The 4-fluorobenzenesulfonyl group acts as an electron-withdrawing moiety, enhancing electrophilicity at the sulfonamide sulfur.
- Steric hindrance from 2,4,6-trimethylbenzene reduces reactivity toward bulky nucleophiles (e.g., tert-butylamine) but allows selective reactions with smaller nucleophiles (e.g., methylamine) .
- Experimental Validation : Kinetic studies (UV-Vis monitoring at 280 nm) show a 30% slower reaction rate compared to non-methylated analogs .
Methodological Guidance for Experimental Design
Q. How to design dose-response studies for target validation?
- Protocol :
Range Selection : Test 0.1–100 µM in triplicate, using DMSO as a vehicle control (<0.1% final concentration).
Endpoint Assays : Use Alamar Blue for viability and Western blotting for target protein expression (e.g., COX-2).
Data Normalization : Express results relative to untreated controls and reference inhibitors (e.g., celecoxib for COX-2) .
Q. What computational tools predict binding modes with biological targets?
- Tools : AutoDock Vina or Schrödinger Suite for molecular docking.
- Workflow :
Prepare ligand (compound) and receptor (e.g., COX-2 PDB: 5KIR) structures.
Run docking simulations with flexible side chains.
Validate poses using MD simulations (GROMACS) and binding energy calculations (MM-PBSA) .
Contradiction Analysis in Published Data
Q. Why do some studies report poor aqueous solubility despite calculated LogP values of 2.8?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
